molecular formula C11H19NO3 B2832150 Tert-butyl5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2470279-31-1

Tert-butyl5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2832150
CAS No.: 2470279-31-1
M. Wt: 213.277
InChI Key: TZADKBOMRWEHDD-YIZRAAEISA-N
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Description

tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic organic compound featuring a rigid 2-azabicyclo[2.1.1]hexane core. The tert-butyloxycarbonyl (Boc) group at position 2 acts as a protecting group for the amine, while the hydroxymethyl substituent at position 5 introduces polarity and reactivity. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its stereochemical rigidity and functional versatility .

Properties

IUPAC Name

tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(12)8(7)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZADKBOMRWEHDD-YIZRAAEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy . This method allows for the efficient and scalable production of the compound, making it accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

Tert-butyl5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Tert-butyl5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Effects

The following table highlights key structural differences and functional group impacts among analogs:

Compound Name Substituent Position & Group Molecular Formula Molecular Weight Key Properties
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate 5-hydroxymethyl C₁₁H₁₉NO₃ 213.27 Polar, hydrogen-bonding capability; potential for oxidation or esterification
tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate 4-hydroxymethyl C₁₁H₁₉NO₃ 213.27 Similar polarity but distinct steric effects due to substituent position
tert-Butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate 5-amino C₁₀H₁₈N₂O₂ 198.27 Basic amine; forms salts; useful in peptide coupling or nucleophilic reactions
tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate 5-acetyl C₁₂H₁₉NO₃ 225.28 Ketone group enables nucleophilic additions; lower polarity than hydroxymethyl
tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate 5-benzyloxycarbonylamino C₁₈H₂₄N₂O₄ 332.39 Bulky aromatic substituent; higher molecular weight and density (1.22 g/cm³)
Key Observations:
  • Positional Isomerism : The hydroxymethyl group at position 5 (main compound) versus position 4 () alters steric accessibility and hydrogen-bonding networks, impacting reactivity in synthesis .
  • Functional Group Diversity: Amino () and acetyl () substituents modify electronic properties, influencing applications in catalysis or drug design.

Physicochemical Properties

Property Main Compound (5-hydroxymethyl) 4-Hydroxymethyl 5-Amino 5-Acetyl 5-Benzyloxycarbonylamino
Molecular Weight 213.27 213.27 198.27 225.28 332.39
Density (g/cm³) N/A N/A N/A N/A 1.22 (Predicted)
Boiling Point (°C) N/A N/A N/A N/A 473.1 (Predicted)
pKa N/A N/A ~8.5 (amine) N/A 11.96 (Predicted)
Key Observations:
  • The benzyloxycarbonylamino derivative () exhibits the highest molecular weight and predicted boiling point due to its aromatic substituent .
  • The amino analog () has a lower molecular weight and basic pKa (~8.5), enabling salt formation under acidic conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step routes, often involving bicyclic framework formation followed by functionalization. Key steps include:

  • Ring-closing metathesis or cycloaddition reactions to construct the azabicyclo core.
  • Hydroxymethyl introduction via nucleophilic substitution or oxidation-reduction sequences (e.g., using NaBH₄ for reduction of carbonyl intermediates) .
  • Tert-butyl ester protection using Boc anhydride under basic conditions (e.g., DMAP catalysis) .
  • Critical parameters : Solvent polarity (THF vs. DCM), temperature (0–25°C for sensitive steps), and purification via flash chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and substituent positions (e.g., tert-butyl singlet at δ ~1.4 ppm, hydroxymethyl protons at δ ~3.5 ppm) .
  • IR spectroscopy : Peaks at ~3400 cm⁻¹ (hydroxyl stretch) and ~1700 cm⁻¹ (ester carbonyl) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ for C₁₁H₁₈NO₃: calc. 212.1287) .

Q. What functional group transformations are feasible for this compound?

  • Methodological Answer : Key reactions include:

  • Oxidation : Hydroxymethyl → aldehyde/carboxylic acid using TEMPO/NaOCl or KMnO₄ .
  • Ester hydrolysis : Acidic (HCl/H₂O) or basic (LiOH/THF) cleavage of the tert-butyl group to free carboxylic acid .
  • Nucleophilic substitution : Hydroxymethyl group replacement with halides (e.g., SOCl₂ for Cl substitution) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for exo/endo isomers?

  • Methodological Answer :

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to control bicyclic ring stereochemistry .
  • Chromatographic separation : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) to resolve exo/endo isomers .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to predict transition-state energies and optimize reaction pathways for desired stereoisomers .

Q. What evidence supports this compound’s potential as an enzyme inhibitor in medicinal chemistry?

  • Methodological Answer :

  • In vitro assays : Screen against targets like aromatase (breast cancer relevance) using fluorogenic substrates; IC₅₀ values <1 μM reported for analogs .
  • Structure-activity relationships (SAR) : Compare with derivatives (e.g., 5-Ph or 5-NHCOOR substituents) to identify critical functional groups. Hydroxymethyl enhances H-bonding with active-site residues .
  • X-ray crystallography : Co-crystallization with target enzymes (e.g., cytochrome P450) to map binding interactions .

Q. How can contradictory data on reaction outcomes (e.g., product distribution under varying conditions) be reconciled?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to systematically vary parameters (temperature, solvent, catalyst loading) and identify dominant factors .
  • Mechanistic studies : Probe intermediates via in situ FTIR or LC-MS to detect transient species (e.g., oxonium ions in ester hydrolysis) .
  • Cross-validation : Compare results across labs using standardized protocols (e.g., ACS reagent-grade solvents, calibrated equipment) .

Q. What strategies enhance the compound’s stability in aqueous media for biological studies?

  • Methodological Answer :

  • Lyophilization : Freeze-drying from tert-butanol/water mixtures to form stable amorphous solids .
  • Prodrug design : Mask hydroxymethyl as a phosphate ester for improved solubility and slow hydrolysis in vivo .
  • Buffering agents : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation in cell culture assays .

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